![molecular formula C15H16F3N5O B6437774 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2548996-08-1](/img/structure/B6437774.png)
4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring linked via a pyrazin-2-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrazin-2-yloxy methyl intermediate. This intermediate is then reacted with piperidine and subsequently with a pyrimidine derivative containing a trifluoromethyl group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or rhodium to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions typically involve controlled temperatures ranging from -78°C to 150°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures may exhibit anticancer properties by inhibiting specific enzymes or receptors involved in tumor growth. The trifluoromethyl group has been associated with enhanced potency against cancer cell lines.
Neurological Disorders
The piperidine component suggests potential applications in treating neurological disorders by modulating neurotransmitter systems. Studies have shown that related compounds can interact with dopamine and serotonin receptors, indicating a pathway for therapeutic development.
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in developing new antibiotics or antifungal agents.
Case Study 1: Anticancer Research
A study investigating the efficacy of similar pyrimidine derivatives revealed that they significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the inhibition of key enzymes involved in cellular metabolism.
Case Study 2: Neurological Targeting
Another study focused on the interaction of pyrimidine derivatives with serotonin receptors, demonstrating potential anxiolytic effects in animal models. The findings suggest that modifications to the piperidine structure can enhance receptor affinity and selectivity.
Mechanism of Action
The mechanism of action of 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with trifluoromethyl groups and piperidine-containing molecules. Examples include:
- 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(methyl)pyrimidine
- 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(chloromethyl)pyrimidine
Uniqueness
What sets 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .
Biological Activity
4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is an organic compound characterized by its complex structure and potential biological activity. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16F3N5O with a molecular weight of approximately 339.32 g/mol. The unique features of this compound include a trifluoromethyl group and a piperidine moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆F₃N₅O |
Molecular Weight | 339.32 g/mol |
CAS Number | 2548996-08-1 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially modulating enzyme activities or receptor functions. The presence of the piperidine ring suggests that it may interact with neurotransmitter systems, while the trifluoromethyl group could enhance binding affinity due to its electron-withdrawing properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of:
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in developing new antibiotics.
- Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, it may influence neurotransmitter systems, warranting further investigation into its effects on mood and cognition.
Case Studies and Research Findings
While comprehensive data on clinical trials is limited, several studies have explored the compound's efficacy in vitro:
- Cell Proliferation Assays : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines compared to controls.
- Mechanistic Studies : Research has indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for its antitumor effects.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for optimizing its therapeutic potential. Interaction studies focus on:
- Receptor Binding Affinity : Investigating how well the compound binds to various receptors can provide insights into its pharmacological profile.
- Enzyme Inhibition Studies : Assessing its ability to inhibit specific enzymes involved in disease pathways can help elucidate its mechanism of action.
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine | Contains methoxy groups instead of methyl | Different electronic properties due to methoxy |
4-Pyridinamine, 2,6-dimethyl | Pyridine core instead of pyrimidine | Variations in biological activity |
4-Ethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1- | Ethyl group substitution | Changes in solubility and reactivity |
Properties
IUPAC Name |
4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c16-15(17,18)12-7-13(22-10-21-12)23-5-1-11(2-6-23)9-24-14-8-19-3-4-20-14/h3-4,7-8,10-11H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCWFPVNAYFNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.